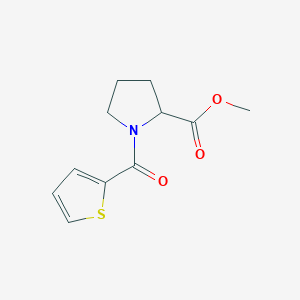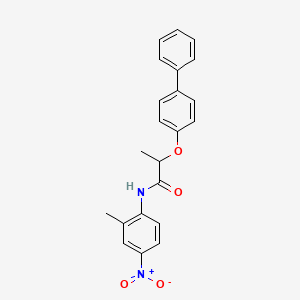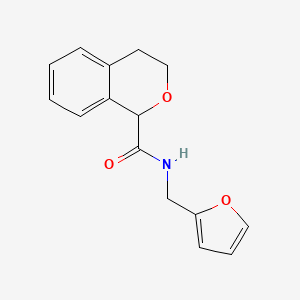
methyl 1-(2-thienylcarbonyl)prolinate
Übersicht
Beschreibung
Methyl 1-(2-thienylcarbonyl)prolinate, also known as MTCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCP is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and metabolism.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-thienylcarbonyl)prolinate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, methyl 1-(2-thienylcarbonyl)prolinate has shown promising results as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. methyl 1-(2-thienylcarbonyl)prolinate has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. In materials science, methyl 1-(2-thienylcarbonyl)prolinate has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, methyl 1-(2-thienylcarbonyl)prolinate has been used as a catalyst for various chemical reactions.
Wirkmechanismus
The mechanism of action of methyl 1-(2-thienylcarbonyl)prolinate is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. methyl 1-(2-thienylcarbonyl)prolinate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. methyl 1-(2-thienylcarbonyl)prolinate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects
methyl 1-(2-thienylcarbonyl)prolinate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that methyl 1-(2-thienylcarbonyl)prolinate can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. methyl 1-(2-thienylcarbonyl)prolinate has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that methyl 1-(2-thienylcarbonyl)prolinate can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(2-thienylcarbonyl)prolinate has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. methyl 1-(2-thienylcarbonyl)prolinate is also stable under various conditions, which makes it easy to handle and store. However, one limitation is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. methyl 1-(2-thienylcarbonyl)prolinate is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(2-thienylcarbonyl)prolinate. One direction is to further investigate its potential as a drug candidate for the treatment of neurodegenerative diseases. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, more studies are needed to understand the mechanism of action of methyl 1-(2-thienylcarbonyl)prolinate and its effects on different biological systems. Finally, the development of new synthesis methods for methyl 1-(2-thienylcarbonyl)prolinate could lead to the production of more cost-effective and sustainable compounds.
Eigenschaften
IUPAC Name |
methyl 1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-11(14)8-4-2-6-12(8)10(13)9-5-3-7-16-9/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXRIDLDZUUCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Proline, N-(2-thienylcarbonyl)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide](/img/structure/B4175007.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4175009.png)
![2-[2-({4-[(cyclohexylamino)carbonyl]-2-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4175015.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4175039.png)
amine hydrochloride](/img/structure/B4175049.png)
![N-benzyl-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4175055.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4175056.png)
![2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4175059.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4175062.png)
![methyl 4-{[({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4175069.png)

![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B4175086.png)

